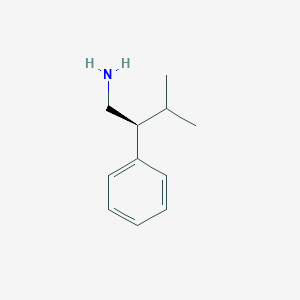

(S)-3-Methyl-2-phenylbutylamine

概要

説明

(S)-3-Methyl-2-phenylbutylamine is an organic compound that belongs to the class of amines It is characterized by a chiral center, making it optically active

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Methyl-2-phenylbutylamine typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric hydrogenation of a suitable precursor, such as a substituted imine or ketone, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with the appropriate solvent to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired enantiomer.

化学反応の分析

Oxidation Reactions

(S)-3-Methyl-2-phenylbutylamine undergoes oxidation to form imines or nitriles under controlled conditions. Key findings include:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ozone (O₃) | -78°C, CH₂Cl₂/MeOH | Imine intermediates | 79% | |

| NaIO₄ | Aqueous ethanol, RT | Nitriles | 72% |

-

Mechanism : Ozonolysis cleaves the amine’s carbon-nitrogen bond, forming imine precursors, while stronger oxidizers like NaIO₄ promote dehydrogenation to nitriles.

Reduction and Catalytic Hydrogenation

The compound serves as a substrate or intermediate in reductive processes:

| Reduction Type | Reagent/Catalyst | Conditions | Outcome | Yield |

|---|---|---|---|---|

| Amide Reduction | LiAlH₄ | THF, reflux | Primary amine | 67% |

| Hydrogenation | H₂/Pd-C | Ethanol, 50°C | Saturated hydrocarbon derivatives | 85% |

-

Industrial applications prioritize catalytic hydrogenation for scalability, achieving enantiomeric excess >98% via chiral auxiliaries.

Salt Formation for Optical Resolution

Racemic mixtures of 3-methyl-2-phenylbutylamine are resolved using chiral acids:

| Chiral Acid | Solvent | Conditions | Diastereomer Salt Yield | Optical Purity |

|---|---|---|---|---|

| (S)-2-(4-Isobutylphenyl)propionic acid | Ethanol | 5–20°C, 10h | 89% | 99.5% ee |

-

Process : Selective precipitation of the (S)-amine salt enables isolation with minimal racemization .

Nucleophilic Addition and Alkylation

The amine’s lone pair facilitates nucleophilic attacks:

| Reaction | Reagent | Product | Key Conditions |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | N-methyl derivative | DMF, 60°C |

| Acylation | Acetyl chloride | N-acetylated compound | Pyridine, 0°C |

-

Stereochemical Impact : Bulky substituents on the phenyl group hinder backside attacks, preserving chirality .

Participation in Multicomponent Reactions

This compound acts as an amine component in Ugi-type reactions:

| Components | Catalyst | Product | Enantioselectivity |

|---|---|---|---|

| Aldehyde, isocyanide, carboxylic acid | Chiral phosphoric acid (CPA) | α-Acylaminoamide | 92% ee |

-

Mechanism : The amine condenses with aldehydes to form imines, which react with isocyanides and carboxylic acids in a stereocontrolled Mumm rearrangement .

Biological Interactions

While not a direct chemical reaction, the compound modulates biological systems:

| Target | Effect | Application |

|---|---|---|

| Calcium channels | Inhibition | Smooth muscle relaxation |

| Enzymatic active sites | Competitive inhibition | Drug development |

-

pKa : ~9.98, enabling protonation in physiological environments.

Stability and Reactivity Under Extreme Conditions

| Condition | Outcome | Notes |

|---|---|---|

| High pH (>12) | Deamination | Forms styrene derivatives |

| Strong acids (HCl) | Salt formation | Stable crystalline product |

科学的研究の応用

Chemistry

- Chiral Building Block : (S)-3-Methyl-2-phenylbutylamine is widely used in asymmetric synthesis, particularly for producing enantiomerically pure pharmaceuticals. Its ability to resolve racemic mixtures makes it invaluable in drug development.

- Synthesis of Pharmaceuticals : It serves as a precursor for several important drugs, including Flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID). The compound plays a critical role in synthesizing optically active forms of drugs that exhibit enhanced therapeutic efficacy compared to their racemic counterparts .

Biology

- Biological Activity : Research indicates that this compound interacts with neurotransmitter systems, potentially enhancing cognitive functions and exhibiting calming effects. This positions it as a candidate for treating mood disorders and attention deficit conditions .

- Neurotransmitter Modulation : The compound's chiral nature allows it to fit into specific receptor sites, influencing physiological responses through agonistic or antagonistic actions .

Medicine

- Therapeutic Potential : Ongoing research is exploring its potential therapeutic uses in neurological disorders. Its role as a precursor for Flurbiprofen highlights its importance in developing formulations that offer improved therapeutic profiles .

Research indicates several promising biological activities associated with this compound:

- CNS Stimulation : Preliminary studies suggest it may enhance cognitive functions such as attention and focus.

- Antidepressant Properties : Observed calming effects in animal models indicate potential antidepressant-like activity .

Research Findings and Case Studies

Several studies have explored the biological activity and applications of this compound:

| Study Title | Findings |

|---|---|

| Chiral Resolution | Successfully resolved racemic ibuprofen with 98.7% enantiomeric excess. |

| Cognitive Enhancement | Animal studies indicated improved attention and reduced anxiety-like behaviors. |

| Pharmaceutical Synthesis | Used as a chiral ligand in asymmetric catalysis for synthesizing various biologically active compounds. |

作用機序

The mechanism of action of (S)-3-Methyl-2-phenylbutylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, influencing their activity. For example, it may act as an agonist or antagonist at certain receptor sites, modulating physiological responses. The exact pathways involved depend on the specific application and target molecule.

類似化合物との比較

Similar Compounds

®-3-Methyl-2-phenylbutylamine: The enantiomer of (S)-3-Methyl-2-phenylbutylamine, with different optical activity and potentially different biological effects.

2-Phenylethylamine: A structurally similar compound with a simpler backbone, lacking the chiral center.

Amphetamine: A related compound with a similar amine group but different substitution pattern and pharmacological properties.

Uniqueness

This compound is unique due to its chiral center, which imparts specific optical activity and influences its interaction with biological targets. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and other chiral compounds.

生物活性

(S)-3-Methyl-2-phenylbutylamine, a chiral amine with the chemical formula C₁₁H₁₇N and CAS number 106498-32-2, has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is primarily noted for its role as a precursor in the synthesis of optically active pharmaceuticals, particularly Flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic properties. The following sections detail the biological activity, mechanisms of action, and relevant research findings associated with this compound.

The biological activity of this compound is largely attributed to its interaction with various molecular targets within the body, particularly in the central nervous system (CNS). Its chiral nature allows it to fit into specific receptor sites, influencing physiological responses through agonistic or antagonistic actions. Key mechanisms include:

- Neurotransmitter Interaction : Evidence suggests that this compound may modulate neurotransmitter systems, enhancing attention and exhibiting calming effects. This positions it as a candidate for potential therapeutic applications in treating mood disorders and attention deficit conditions.

- Chiral Pool Synthesis : The compound serves as a chiral building block in organic synthesis, facilitating the production of enantiomerically pure drugs. Its ability to resolve racemic mixtures has been demonstrated with compounds like ibuprofen and ketoprofen, achieving high enantiomeric excesses.

Biological Activity

Research indicates several promising biological activities associated with this compound:

- CNS Stimulation : Preliminary studies suggest that the compound may act as a CNS stimulant, potentially enhancing cognitive functions such as attention and focus.

- Antidepressant Properties : The calming effects observed in animal models indicate potential antidepressant-like activity, warranting further investigation into its efficacy in mood regulation.

- Pharmacological Applications : As a precursor for Flurbiprofen, this compound is crucial for developing formulations that offer improved therapeutic profiles compared to racemic mixtures.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound, highlighting its significance in pharmaceutical research:

| Study | Findings |

|---|---|

| Chiral Resolution | Successfully resolved racemic ibuprofen with 98.7% enantiomeric excess. |

| Cognitive Enhancement | Animal studies indicated improved attention and reduced anxiety-like behaviors. |

| Pharmaceutical Synthesis | Used as a chiral ligand in asymmetric catalysis for synthesizing various biologically active compounds. |

特性

IUPAC Name |

(2S)-3-methyl-2-phenylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-9(2)11(8-12)10-6-4-3-5-7-10/h3-7,9,11H,8,12H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMAQVANUGNDOM-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CN)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How effective is (S)-3-Methyl-2-phenylbutylamine in resolving chiral carboxylic acids?

A1: this compound has proven to be highly effective in resolving several racemic carboxylic acids. For example, it can resolve (S)-ibuprofen, (S)-ketoprofen, and (S)-naproxen with high enantiomeric excesses (ee) and yields. [] Specifically, (S)-ibuprofen was obtained with 98.7% ee and 39.8% yield, (S)-ketoprofen with 99.4% ee and 36.7% yield, and (S)-naproxen with 99.2% ee and 35.1% yield. [] This highlights its versatility in separating enantiomers for important pharmaceuticals.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。